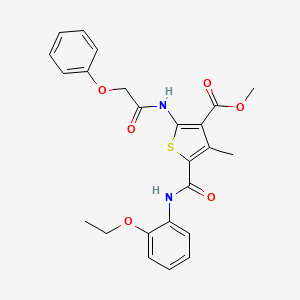
6-Chloro-5-(2,2,2-trifluoro-ethoxy)-pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-(2,2,2-trifluoro-ethoxy)-pyridine-2-carbonitrile is a chemical compound characterized by its unique structure, which includes a chloro group, a trifluoroethoxy group, and a pyridine ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(2,2,2-trifluoro-ethoxy)-pyridine-2-carbonitrile typically involves the reaction of 6-chloropyridine-2-carbonitrile with 2,2,2-trifluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the trifluoroethoxy group replaces a hydrogen atom on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(2,2,2-trifluoro-ethoxy)-pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
6-Chloro-5-(2,2,2-trifluoro-ethoxy)-pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(2,2,2-trifluoro-ethoxy)-pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The carbonitrile group can act as a hydrogen bond acceptor, contributing to the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-(2,2,2-trifluoroethoxy)pyridin-2-ylmethanol
- 4-(4-chloro-phenyl)-5-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid
Uniqueness
6-Chloro-5-(2,2,2-trifluoro-ethoxy)-pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of the trifluoroethoxy group enhances its stability and lipophilicity, while the carbonitrile group provides a versatile site for further chemical modifications.
Properties
Molecular Formula |
C8H4ClF3N2O |
|---|---|
Molecular Weight |
236.58 g/mol |
IUPAC Name |
6-chloro-5-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H4ClF3N2O/c9-7-6(15-4-8(10,11)12)2-1-5(3-13)14-7/h1-2H,4H2 |
InChI Key |
FYNCDYOOPQCZOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Cl)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol](/img/structure/B12075873.png)

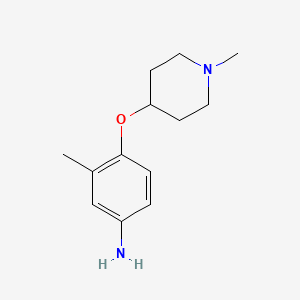
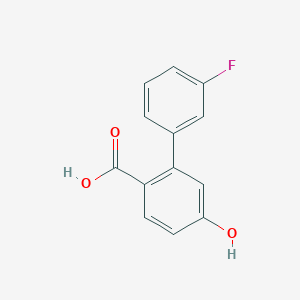
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)

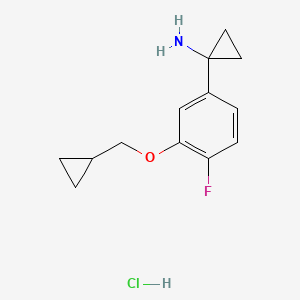
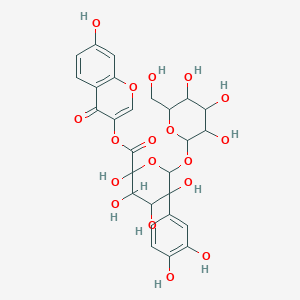
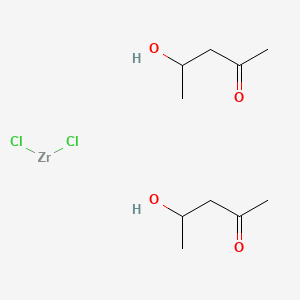
![5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide](/img/structure/B12075916.png)
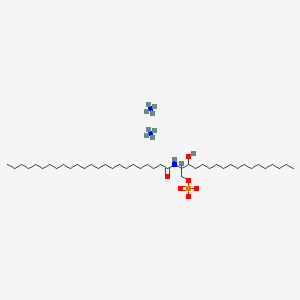
![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12075923.png)
![1-palMitoyl-2-[16-(acryloyloxy)palMitoyl]-sn-glycero-3-phosphorylcholine](/img/structure/B12075931.png)
